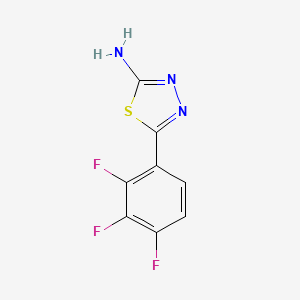
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is a chemical compound that belongs to the class of neonicotinoid insecticides. These compounds are known for their neuro-active properties, which are modeled after nicotine. They are widely used in agriculture to control pests due to their high efficacy and selective toxicity towards insects.
準備方法
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves several steps. One common method includes the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process is carried out in a mixture of ethanol and water with ammonia at a controlled temperature and pressure . Industrial production methods often involve similar catalytic hydrogenation processes, optimized for large-scale production.
化学反応の分析
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, often using catalysts like Raney nickel.
Substitution: Halogenation and nitration are common substitution reactions, where reagents like chlorine or nitric acid are used. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms.
科学的研究の応用
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various neonicotinoid insecticides.
Biology: The compound is studied for its effects on insect nervous systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential use in developing new insecticides with improved selectivity and reduced environmental impact.
Industry: It is used in the formulation of pesticides and insecticides for agricultural use.
作用機序
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with the nicotinic acetylcholine receptors on the postsynaptic membrane of insect nerve cells. By binding to these receptors, the compound blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect . This selective toxicity is due to the compound’s higher affinity for insect receptors compared to mammalian receptors.
類似化合物との比較
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is similar to other neonicotinoid compounds such as acetamiprid, imidacloprid, clothianidin, and thiamethoxam . it is unique in its specific chemical structure, which provides distinct properties and efficacy. For instance:
Acetamiprid: Known for its high solubility and rapid action.
Imidacloprid: Widely used due to its broad-spectrum activity.
Clothianidin: Noted for its long-lasting residual activity.
Thiamethoxam: Recognized for its systemic properties and effectiveness against a wide range of pests.
These comparisons highlight the unique aspects of this compound, particularly its specific binding affinity and selective toxicity.
特性
分子式 |
C9H7ClF2N2O |
|---|---|
分子量 |
232.61 g/mol |
IUPAC名 |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-7-2-1-6(5-14-7)9(15,3-4-13)8(11)12/h1-2,5,8,15H,3H2 |
InChIキー |
JDIHABXWNVBOTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)











